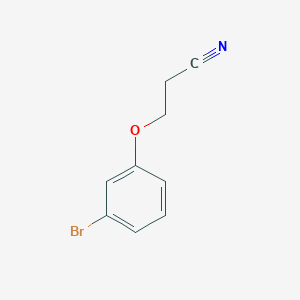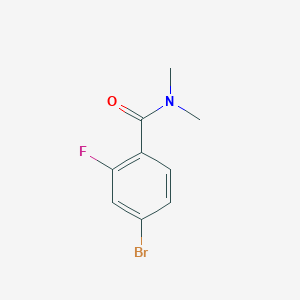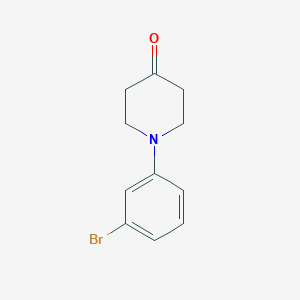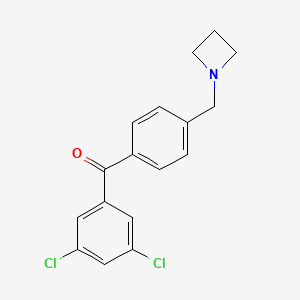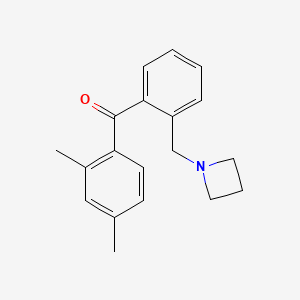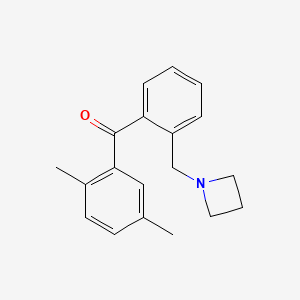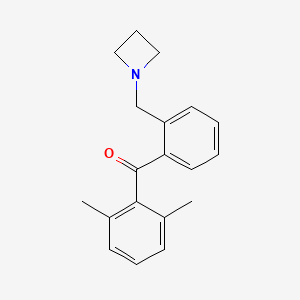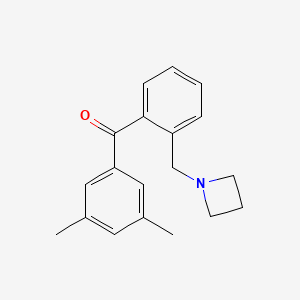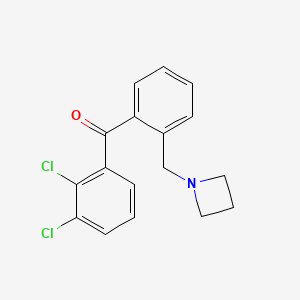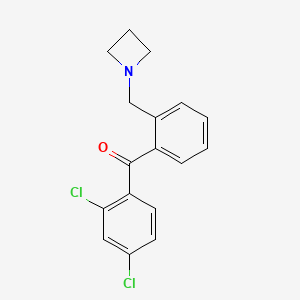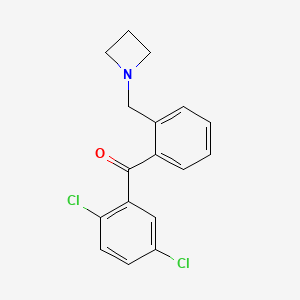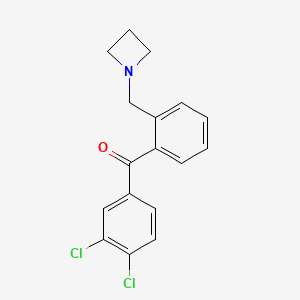![molecular formula C10H9FN2O B1292990 [3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol CAS No. 1017783-51-5](/img/structure/B1292990.png)
[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring
Mechanism of Action
Target of Action
A structurally similar compound, 4-[3-(4-fluorophenyl)-1h-pyrazol-4-yl]pyridine, is known to interact with the mitogen-activated protein kinase 14 (mapk14) in humans . MAPK14 is a serine/threonine kinase that plays an essential role in the MAP kinase signal transduction pathway .
Mode of Action
Based on the known interaction of the similar compound with mapk14, it can be hypothesized that [3-(4-fluorophenyl)-1h-pyrazol-4-yl]methanol might interact with this kinase, potentially influencing its activity and thereby affecting downstream cellular processes .
Biochemical Pathways
If the compound does indeed interact with mapk14, it could potentially influence the map kinase signal transduction pathway , which plays a crucial role in various cellular processes, including inflammation, cell growth, and apoptosis.
Result of Action
If the compound does interact with mapk14, it could potentially influence a variety of cellular processes, including cell growth, inflammation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The final step involves the reduction of the carbonyl group to form the methanol derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Oxidation: Formation of 4-fluorophenylpyrazolecarboxylic acid.
Reduction: Formation of 4-fluorophenylpyrazole.
Substitution: Formation of 4-amino-3-(4-fluorophenyl)-1H-pyrazol-4-ylmethanol.
Scientific Research Applications
Chemistry
In chemistry, [3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer properties. The presence of the fluorophenyl group enhances its ability to interact with biological targets, making it a promising candidate for drug development .
Medicine
In medicine, this compound is investigated for its potential use as an anti-inflammatory and analgesic agent. Its ability to inhibit specific enzymes and pathways involved in inflammation makes it a potential therapeutic agent .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications in the production of pesticides and colorants .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-1H-pyrazol-4-ylmethanol
- 3-(4-bromophenyl)-1H-pyrazol-4-ylmethanol
- 3-(4-methylphenyl)-1H-pyrazol-4-ylmethanol
Uniqueness
Compared to similar compounds, [3-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol exhibits unique properties due to the presence of the fluorine atom. The fluorine atom’s high electronegativity and small atomic radius enhance the compound’s stability and reactivity. Additionally, the fluorophenyl group improves its ability to interact with biological targets, making it more effective in various applications .
Properties
IUPAC Name |
[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-9-3-1-7(2-4-9)10-8(6-14)5-12-13-10/h1-5,14H,6H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVAPDSNHHJHHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)CO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine](/img/structure/B1292907.png)
